Methyl2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate
Description
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is a cyclopentane-derived ester featuring a trifluoromethyl group at position 4 and a ketone group at position 2. This compound belongs to a class of cyclopentane carboxylates that are frequently employed as intermediates in agrochemical and pharmaceutical synthesis due to their structural versatility and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group in drug design .
Properties
Molecular Formula |
C8H9F3O3 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9F3O3/c1-14-7(13)5-2-4(3-6(5)12)8(9,10)11/h4-5H,2-3H2,1H3 |
InChI Key |
QJZYJVUDRNGUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC1=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-Cyclopentyl-2-(trifluoromethyl)benzene (Intermediate IIb)
- Method: Grignard or organometallic coupling
- Reagents:
- Bromo pentane silane
- Magnesium metal (elemental Mg)
- Iron catalyst (e.g., FeCl₃)
- Cross-coupling solvent (e.g., tetrahydrofuran, THF)
- Trifluoromethylating reagents (e.g., Ruppert-Prakash reagent, TMS-CF₃)
- Process:
The synthesis involves forming the cyclopentyl-aryl bond through a Grignard reaction initiated with magnesium, catalyzed by iron, followed by trifluoromethylation using a suitable CF₃ donor. This process is detailed in patent CN103221391A, which describes the preparation of trifluoromethylated aromatic compounds via metal-catalyzed cross-coupling reactions.
Step 2: Chloromethylation to Form Intermediate IIc
- Method: Electrophilic chloromethylation
- Reagents:
- 1-Cyclopentyl-2-(trifluoromethyl)benzene (IIb)
- Formaldehyde or trioxane
- Chlorinating agent (e.g., chlorosulfonic acid or POCl₃)
- Acid catalyst (e.g., HCl)
- Process:
Reaction of IIb with formaldehyde/trioxane in the presence of acid and chlorinating agents yields 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (IIc). This step is crucial for introducing the chloromethyl group, serving as a precursor for subsequent nucleophilic substitution.
Step 3: Cyclization and Ester Formation
- Method: Cyclization and esterification
- Reagents:
- Compound IIc
- Carboxylic acid derivatives or esterification reagents (e.g., methyl alcohol with acid catalyst)
- Process:
The chloromethyl intermediate undergoes intramolecular cyclization and esterification, often via nucleophilic substitution with methyl groups, to form the target methyl ester. This step can be facilitated by acid catalysis or base-mediated conditions, as described in related synthetic protocols for cyclopentane derivatives.
Direct Functionalization via Metal-Catalyzed C–H Activation
An alternative approach involves direct C–H functionalization of cyclopentane derivatives, followed by trifluoromethylation and esterification.
- Method: Metal-free or metal-catalyzed C–H activation
- Reagents:
- Cyclopentane derivatives
- Trifluoromethylating agents (e.g., Togni reagent, CF₃I)
- Esterification reagents
- Process:
Recent advances demonstrate the feasibility of direct trifluoromethylation of cyclopentane rings via radical or electrophilic pathways, often under photoredox or metal catalysis. This method offers a streamlined route to introduce the CF₃ group directly onto the cyclopentane ring, followed by esterification to yield the target compound.
Enzymatic and Biocatalytic Approaches
While less common for this specific compound, enzymatic methods utilizing lipases or other biocatalysts can facilitate ester formation under mild conditions, especially during hydrolysis or esterification steps.
Summary of Key Preparation Data
Chemical Reactions Analysis
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is used as a building block in the synthesis of various complex molecules. The trifluoromethyl group introduces unique properties such as increased lipophilicity and enhanced chemical reactivity, which are valuable in synthesizing advanced materials and pharmaceuticals.
Physicochemical Properties
Mechanism of Action
The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate with key analogs from the evidence:
Key Observations:
Trifluoromethyl vs.
Molecular Weight and Lipophilicity: The target compound (MW 210.15) is smaller and less lipophilic than benzoxazine derivatives (MW 437.42) but more lipophilic than 1-Methylcyclopentanol (MW 100.16), influencing solubility and bioavailability .
Functional Group Diversity : The ketone (oxo) group at position 2 is common across analogs, suggesting shared reactivity in nucleophilic additions or reductions .
Crystallographic and Hydrogen-Bonding Patterns
Though crystallographic data for the target compound is absent in the evidence, tools like Mercury software and SHELX refinement are widely used for analyzing cyclopentane derivatives. Key comparisons include:
- Hydrogen Bonding: Analogs with hydroxyl groups (e.g., 1-Methylcyclopentanol) exhibit stronger hydrogen-bonding networks, influencing melting points and crystallinity .
Biological Activity
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is characterized by a cyclopentane ring with a trifluoromethyl group and a carbonyl functionality. Its molecular formula is , with a molecular weight of approximately 210.15 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, influencing its biological properties significantly.
Biological Activity Overview
The compound has been studied for various biological activities, primarily focusing on its potential as an antiviral agent and its interactions with specific molecular targets.
Antiviral Activity
Research indicates that certain derivatives of methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate exhibit antiviral properties by inhibiting viral replication. This makes them candidates for further development in antiviral drug applications.
Anticancer Potential
In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds featuring the trifluoromethyl group have demonstrated enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MV4-11 (leukemia) cells . The mechanism of action often involves inducing apoptosis and cell cycle arrest.
The biological activity of methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate may be attributed to its interactions with specific proteins involved in cell signaling pathways. The trifluoromethyl group contributes to the compound's stability and enhances its ability to interact with biomolecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes .
Synthesis Methods
Several synthetic routes have been developed to produce methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate, allowing for variations in substituents that can tailor its properties for specific applications. Common methods include:
- Oxidation : Converting the ketone group to carboxylic acids.
- Reduction : Transforming the ketone into an alcohol.
- Substitution : Utilizing nucleophilic substitution reactions involving the trifluoromethyl group.
Research Findings and Case Studies
A summary of notable studies investigating the biological activity of methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is presented below:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclopentane ring formation followed by trifluoromethylation and esterification. Key steps include:
- Ring construction : Cyclization of keto esters via intramolecular aldol condensation or Michael addition.
- Trifluoromethylation : Use of CF₃-containing reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions at −78°C to 0°C .
- Esterification : Acid-catalyzed esterification with methanol.
- Optimization : Parameters like solvent polarity (e.g., THF vs. DCM), temperature control, and catalyst selection (e.g., Lewis acids) are critical. Reaction progress is monitored via TLC or HPLC .
Q. How is the purity and structural integrity of this compound validated after synthesis?
- Analytical Techniques :
- Chromatography : HPLC with UV detection (retention time ~1.11 minutes under acidic conditions) .
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., ester carbonyl at ~170 ppm, trifluoromethyl at ~110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry : LCMS (m/z ~428 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Mechanistic Insight : The electron-withdrawing CF₃ group deactivates the cyclopentane ring, reducing electrophilic substitution but enhancing stability toward oxidation.
- Experimental Design :
- Kinetic Studies : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs in SN2 or Friedel-Crafts reactions.
- Computational Modeling : DFT calculations to map electron density and frontier molecular orbitals .
- Data Interpretation : Fluorine’s inductive effect lowers HOMO energy, reducing electrophilicity (Note: BenchChem source excluded per guidelines).
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Crystallography Workflow :
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) for accurate bond-length measurements.
- Refinement : SHELXL for small-molecule refinement; Mercury software for visualizing intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be troubleshooted?
- Diagnostic Steps :
- Dynamic Effects : Variable-temperature NMR to identify conformational exchange (e.g., ring puckering).
- Solvent Screening : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
- Complementary Techniques : IR spectroscopy to confirm carbonyl groups (ester C=O at ~1740 cm⁻¹) .
Methodological Focus
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
- Docking Studies : AutoDock Vina or Schrödinger Suite for ligand-protein binding simulations.
- MD Simulations : GROMACS for assessing stability of binding poses over 100 ns trajectories.
- Validation : Compare computed binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Strategies :
- Low-Temperature Quenching : For reactive intermediates like enolates, use dry ice/acetone baths.
- Protecting Groups : Temporarily mask ketone or ester functionalities using tert-butyldimethylsilyl (TBS) groups .
- Case Example : Isolation of a keto-enol tautomer via flash chromatography (silica gel, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
